molecular formula C11H16O2 B2488254 1-(4-Methoxyphenyl)-2-methylpropan-1-ol CAS No. 18228-46-1

1-(4-Methoxyphenyl)-2-methylpropan-1-ol

Cat. No.: B2488254
CAS No.: 18228-46-1
M. Wt: 180.247
InChI Key: BFMJGRZIBITFRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methoxyphenyl)-2-methylpropan-1-ol is an organic compound characterized by the presence of a methoxyphenyl group attached to a methylpropanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)-2-methylpropan-1-ol can be synthesized through several methods. One common approach involves the reduction of 4-methoxyacetophenone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an alcohol solvent like ethanol or methanol under controlled temperature conditions to yield the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of 4-methoxyacetophenone under hydrogen gas pressure. This approach ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Methoxyphenyl)-2-methylpropan-1-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes involved in metabolic processes, leading to the formation of active metabolites. These metabolites can exert various effects, such as inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Uniqueness: 1-(4-Methoxyphenyl)-2-methylpropan-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-(4-methoxyphenyl)-2-methylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-8(2)11(12)9-4-6-10(13-3)7-5-9/h4-8,11-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFMJGRZIBITFRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 1.5 ml 4-methoxy-benzaldehyde in 10 ml of toluene is added dropwise at 8° C. to 7.4 ml of a 2 M solution of isopropylmagnesium chloride in tetrahydrofuran. Then the mixture is allowed to come up to ambient temperature and stirred for 1 hour. Then the reaction is stopped by the addition of semisaturated aqueous ammonium chloride solution. The phases are separated and the aqueous phase is extracted with toluene. The combined organic phases are washed with semisaturated aqueous ammonium chloride solution and dried on magnesium sulphate. The solvents are eliminated in vacuo and the product thus obtained is further reacted directly.
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